5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one
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Overview
Description
5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one is a complex organic compound that belongs to the class of bipyridines This compound is characterized by the presence of an acetyl group, a fluorophenyl thioether, and a bipyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated bipyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Another method involves the thiolation of a halogenated bipyridine with a fluorophenyl thiol compound. This step is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce the acetyl group to an alcohol.
Substitution: The bipyridine core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated bipyridine with sodium hydride in DMF or potassium tert-butoxide in THF.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted bipyridines.
Scientific Research Applications
5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and electronic devices.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one involves its interaction with molecular targets such as enzymes or receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. Additionally, the fluorophenyl thioether moiety can interact with hydrophobic pockets in proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-3-(4-fluorophenyl)isoxazole
- N-(4-fluorophenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide
- 2-(5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone
Uniqueness
5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one is unique due to its combination of an acetyl group, a fluorophenyl thioether, and a bipyridine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
918542-97-9 |
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Molecular Formula |
C19H15FN2O2S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-acetyl-3-(4-fluorophenyl)sulfanyl-4-methyl-1-pyridin-4-ylpyridin-2-one |
InChI |
InChI=1S/C19H15FN2O2S/c1-12-17(13(2)23)11-22(15-7-9-21-10-8-15)19(24)18(12)25-16-5-3-14(20)4-6-16/h3-11H,1-2H3 |
InChI Key |
MPZXUMPEPGAFJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=NC=C2)SC3=CC=C(C=C3)F |
Origin of Product |
United States |
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